(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
CAS No.: 2091705-75-6
Cat. No.: VC11672225
Molecular Formula: C8H8BrFOS
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091705-75-6 |
|---|---|
| Molecular Formula | C8H8BrFOS |
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C8H8BrFOS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
| Standard InChI Key | SJSGGACSRSVGBK-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)Br)SC)F |
| Canonical SMILES | COC1=C(C(=CC(=C1)Br)SC)F |
Introduction
Structural and Molecular Characteristics
The molecular architecture of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is defined by a benzene ring substituted with bromine (Br), fluorine (F), methoxy (OCH₃), and methylsulfanyl (SCH₃) groups at positions 5, 2, 3, and 1, respectively. This arrangement creates a sterically and electronically distinct scaffold that influences its chemical behavior.
Molecular Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrFOS |
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene |
| SMILES | COC1=C(C(=CC(=C1)Br)SC)F |
| InChI Key | SJSGGACSRSVGBK-UHFFFAOYSA-N |
| CAS Number | 2091705-75-6 |
The presence of both electron-withdrawing (Br, F) and electron-donating (OCH₃, SCH₃) groups creates a polarized electronic environment, potentially enhancing its reactivity in substitution and coupling reactions.
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
Halogen-Based Reactions
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Nucleophilic Aromatic Substitution: The bromine atom at position 5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under heated conditions.
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Fluorine Retention: The C-F bond’s high strength likely renders the fluorine at position 2 inert under most reaction conditions.
Sulfide Reactivity
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Oxidation: The methylsulfanyl group may oxidize to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid.
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Alkylation: The sulfur atom could participate in alkylation reactions with electrophilic reagents.
Stability studies suggest that the compound is sensitive to prolonged exposure to light and strong acids/bases due to potential cleavage of the methoxy and sulfide groups.
| Hazard Category | Precautionary Measure |
|---|---|
| Toxicity | Use fume hoods; avoid inhalation. |
| Reactivity | Store away from strong oxidizers. |
| Environmental Impact | Dispose via halogenated waste streams. |
Comparative Analysis with Analogous Compounds
The compound’s uniqueness arises from its specific substitution pattern. Comparisons with related structures include:
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| 5-Bromo-2-methoxyphenyl sulfide | Lacks fluorine substituent | Reduced electrophilicity at position 2 |
| 2-Fluoro-5-methylthioanisole | Bromine replaced with methyl group | Lower molecular weight and polarity |
The simultaneous presence of Br and F in (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane enhances its potential for directed ortho-metalation reactions compared to analogs.
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